Cas no 1346602-81-0 ([2H4]-Anileridine)

[2H4]-Anileridine is a deuterium-labeled analog of anileridine, a synthetic opioid analgesic. The incorporation of four deuterium atoms enhances metabolic stability, making it a valuable tool in pharmacokinetic and metabolic studies. This isotopically labeled compound is particularly useful for quantitative mass spectrometry applications, where it serves as an internal standard to ensure accuracy and reproducibility in analytical assays. Its high chemical purity and isotopic enrichment (>98%) minimize interference, enabling precise measurement of anileridine and its metabolites in biological matrices. [2H4]-Anileridine is essential for research in drug metabolism, forensic toxicology, and clinical pharmacology, providing reliable data for regulatory and investigative purposes.
[2H4]-Anileridine structure
[2H4]-Anileridine structure
Product name:[2H4]-Anileridine
CAS No:1346602-81-0
MF:
MW:
CID:1066946

[2H4]-Anileridine Chemical and Physical Properties

Names and Identifiers

    • [2H4]-Anileridine
    • Anileridine-d4

[2H4]-Anileridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A874497-10mg
Anileridine-d4
1346602-81-0 AR
10mg
¥627.00 2022-09-03

Additional information on [2H4]-Anileridine

[2H4]-Anileridine: A Comprehensive Overview

[2H4]-Anileridine, identified by the CAS Registry Number 1346602-81-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the characteristics, synthesis, and applications of [2H4]-Anileridine, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing compound.

The name [2H4]-Anileridine suggests a derivative of aniline, with specific hydrogenation patterns indicated by the [2H4] designation. This nomenclature highlights the compound's structural relationship to aniline, a fundamental aromatic amine. Recent studies have explored the synthesis of [2H4]-Anileridine through various catalytic hydrogenation processes, emphasizing its potential as a precursor for more complex aromatic compounds. Researchers have demonstrated that the controlled hydrogenation of aniline derivatives can yield [2H4]-Anileridine with high purity and yield, making it a valuable intermediate in organic synthesis.

One of the most compelling aspects of [2H4]-Anileridine is its versatility in chemical reactions. The compound's structure allows for further functionalization, enabling its use in the development of advanced materials such as polymers and pharmaceutical agents. For instance, recent research has focused on the use of [2H4]-Anileridine as a building block for synthesizing novel polyaromatic hydrocarbons (PAHs), which exhibit exceptional thermal stability and electronic properties. These PAHs have potential applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.

In addition to its role in materials science, [2H4]-Anileridine has shown promise in medicinal chemistry. Its aromatic amine structure makes it a candidate for drug design, particularly in the development of bioactive molecules with potential therapeutic applications. Recent studies have explored the synthesis of [2H4]-Anileridine derivatives with enhanced bioavailability and selectivity, paving the way for future research into their pharmacological properties.

The environmental impact of [2H4]-Anileridine is another area of growing interest. As industries increasingly prioritize sustainability, researchers are investigating the biodegradation pathways and ecological effects of this compound. Preliminary findings suggest that [2H4]-Anileridine undergoes rapid microbial degradation under aerobic conditions, reducing its environmental persistence. However, further studies are needed to fully understand its ecological footprint and ensure its safe use in industrial processes.

From a manufacturing perspective, the production of [2H4]-Anileridine has been optimized through advancements in catalytic hydrogenation techniques. Modern methods employ highly efficient catalysts, such as palladium-on-carbon (Pd/C), to achieve high yields while minimizing byproducts. These improvements not only enhance the economic viability of large-scale production but also contribute to a more sustainable manufacturing process.

In conclusion, [2H4]-Anileridine is a versatile compound with diverse applications across multiple disciplines. Its structural properties make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. By leveraging cutting-edge research and innovative synthesis techniques, scientists continue to unlock new possibilities for this compound, ensuring its relevance in both academic and industrial settings.

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